molecular formula C16H22BrNO4S B1311408 Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate CAS No. 887591-23-3

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate

Cat. No. B1311408
CAS RN: 887591-23-3
M. Wt: 404.3 g/mol
InChI Key: FDNNFLGHYKULLI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate (TBPSPC) is a chemical compound that has a wide range of applications in scientific research. It is a highly versatile reagent that can be used in a variety of lab experiments and processes. TBPSPC has been widely studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. It is also used in the synthesis of various compounds and materials.

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate is a compound of interest due to its applications in the synthesis of biologically active and pharmacologically relevant molecules. Although direct references to this specific compound are scarce, related tert-butyl piperidine-1-carboxylate derivatives have been widely studied for their utility in organic synthesis and drug development. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer, showcasing the importance of such derivatives in medicinal chemistry (Wang et al., 2015).

Role in Anticorrosive Applications

Interestingly, some derivatives have found applications beyond pharmacology, such as in materials science. For instance, novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been investigated for their anticorrosive properties on carbon steel in acidic environments. This research highlights the versatility of tert-butyl piperidine-1-carboxylate derivatives in providing protection against corrosion, which is crucial for extending the lifespan of metal structures and components (Praveen et al., 2021).

Contribution to Heterocyclic Chemistry

The synthesis of heterocyclic compounds, which are core structures in many drugs and advanced materials, also relies on tert-butyl piperidine-1-carboxylate derivatives. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the role of these derivatives in constructing complex molecules with potential biological activity, highlighting their importance in the development of new therapeutic agents (Liu Ya-hu, 2010).

Molecular Structure Analysis

Moreover, derivatives have been subjects of detailed structural analysis, which is fundamental for understanding their chemical behavior and interaction with biological targets. For example, crystal structure studies of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provide insights into the molecular configurations that can influence their reactivity and biological activity (Gumireddy et al., 2021).

Mechanism of Action

Target of Action

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor. PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

As an intermediate of Niraparib, this compound likely contributes to the inhibition of PARP. PARP inhibitors work by trapping PARP on the DNA at sites of single-strand breaks, preventing the repair of these breaks and leading to the formation of more complex DNA damage .

Biochemical Pathways

The compound’s action on PARP affects the DNA damage response pathwayThese breaks are normally repaired by the homologous recombination pathway, but in cells with mutations in BRCA1 or BRCA2, this pathway is defective, leading to cell death .

Pharmacokinetics

As an intermediate, its adme properties would be transformed during the synthesis of the final active compound, niraparib .

Result of Action

The result of the compound’s action, through its contribution to the activity of Niraparib, is the selective killing of cells with mutations in BRCA1 or BRCA2. This is due to their inability to repair double-strand DNA breaks when PARP is inhibited .

Action Environment

The action of this compound, as an intermediate in the synthesis of Niraparib, would be influenced by the conditions of the chemical reactions involved in the synthesis. These could include factors such as temperature, pH, and the presence of other reactants or catalysts.

properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)sulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-7-13(8-10-18)23(20,21)14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNNFLGHYKULLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449430
Record name tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887591-23-3
Record name 1,1-Dimethylethyl 4-[(3-bromophenyl)sulfonyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887591-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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